(S)-1-(2-Chlorophenyl)but-3-en-1-amine
Description
Contextualization of Chiral Amines in Organic Chemistry Research
Chiral amines are organic compounds that are fundamental to numerous areas of chemical and biological science. acs.orgchemscene.com As molecules containing a nitrogen atom bonded to a chiral carbon center, they exist as non-superimposable mirror images known as enantiomers. This stereochemical property is of paramount importance, as the specific three-dimensional arrangement of atoms can lead to vastly different interactions with other chiral molecules, such as biological receptors and enzymes. nih.gov
In the field of organic synthesis, chiral amines are highly prized as versatile building blocks and catalysts. They are integral structural motifs in a vast array of natural products, agrochemicals, and, most notably, pharmaceuticals. It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. The demand for enantiomerically pure compounds has driven extensive research into methods for their creation, a field known as asymmetric synthesis. acs.org Methodologies such as the catalytic asymmetric hydrogenation of imines and the enantioselective allylation of imines have become powerful tools for accessing these critical structures with high efficiency and stereochemical control. acs.org
Significance of (S)-1-(2-Chlorophenyl)but-3-en-1-amine within Chiral Synthetic Intermediates
Within the broad class of chiral amines, this compound stands out as a significant chiral synthetic intermediate. It belongs to the structural class of homoallylic amines, which are characterized by an amino group located at a carbon atom gamma to a carbon-carbon double bond. These motifs are particularly valuable precursors for the synthesis of more complex molecules, including various heterocycles and pharmacologically active compounds.
The specific significance of this compound is demonstrated by its use as a key intermediate in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of the innate immune system and is considered an important therapeutic target for a range of inflammatory and autoimmune diseases. acs.org
The synthesis of these advanced IRAK4 inhibitors relies on the precise stereochemistry and functional handles present in the this compound building block. Its enantiomerically pure (S)-configuration is crucial for the ultimate biological activity of the final inhibitor molecules.
Detailed Research Findings
The preparation of enantiomerically pure this compound has been achieved through asymmetric synthesis, a testament to modern catalytic methods. The detailed findings below are derived from patent literature describing its preparation as a key intermediate for IRAK4 inhibitors.
The synthesis involves a three-component reaction that generates the chiral center in a highly controlled manner. This method utilizes a chiral catalyst to direct the formation of the desired (S)-enantiomer.
Table 1: Synthesis of this compound
| Step | Description |
|---|---|
| Reaction Setup | A solution of 2-chlorobenzaldehyde (B119727) and a chiral phosphoric acid catalyst in toluene (B28343) is prepared in a reactor. |
| Reagent Addition | Allylboronic acid pinacol (B44631) ester is added, followed by the slow addition of a solution of ammonia (B1221849) in methanol (B129727). |
| Reaction Conditions | The reaction mixture is stirred at a controlled temperature of 25 °C for approximately 16 hours. |
| Work-up | Upon completion, the reaction is quenched with an aqueous solution of sodium hydroxide (B78521) and extracted with ethyl acetate (B1210297). The organic layers are combined, dried, and concentrated under vacuum to yield the crude product. |
| Purification | The crude material is purified via chromatography to afford the final compound. |
This synthetic protocol highlights a sophisticated approach to asymmetric amine synthesis, where the chiral catalyst ensures the formation of the specific (S)-enantiomer with high fidelity.
The identity and structure of the synthesized compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Characterization Data for this compound
| Property | Data |
|---|---|
| Appearance | Colorless Oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.63 (dd, J=7.7, 1.7 Hz, 1H), 7.33 (dd, J=7.9, 1.4 Hz, 1H), 7.23 (td, J=7.7, 1.8 Hz, 1H), 7.15 (td, J=7.5, 1.4 Hz, 1H), 5.86-5.76 (m, 1H), 5.16-5.10 (m, 2H), 4.49 (t, J=6.7 Hz, 1H), 2.50-2.36 (m, 2H), 1.73 (s, 2H). |
The ¹H NMR spectrum provides a detailed fingerprint of the molecule, confirming the presence of the 2-chlorophenyl group, the allyl group, and the correct connectivity of the atoms.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1 |
InChI Key |
PTIDTACXPPQDAI-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 2 Chlorophenyl but 3 En 1 Amine
Overview of Synthetic Strategies
The principal approaches to obtaining (S)-1-(2-Chlorophenyl)but-3-en-1-amine can be broadly categorized into two main pathways: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. Asymmetric synthesis aims to directly generate the desired (S)-enantiomer through the use of chiral catalysts or auxiliaries. This is often a more atom-economical approach. nih.gov In contrast, resolution separates the desired enantiomer from a 50:50 mixture of the (S) and (R) forms, a method that is well-established but inherently limited to a 50% maximum yield for the target enantiomer without a racemization process for the unwanted enantiomer. rsc.org
The choice of strategy often depends on factors such as the availability of starting materials, the desired level of enantiopurity, and scalability. For this compound, both avenues offer viable, albeit distinct, synthetic routes.
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and stereocontrol. nih.gov These methods are at the forefront of modern organic synthesis.
Catalytic methods are highly sought after due to the use of small amounts of a chiral catalyst to generate large quantities of the chiral product.
While specific data on polyborate catalysts for the synthesis of this compound is not extensively documented, the principles of chiral Brønsted acid catalysis are highly relevant. Chiral phosphoric acids, for instance, which are related to polyborate systems in their mode of action, have been successfully employed in the asymmetric synthesis of homoallylic amines. nih.gov These catalysts function by activating the imine substrate towards nucleophilic attack by the allylating agent through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile to one face of the imine, thus leading to the preferential formation of one enantiomer. A similar catalytic cycle can be envisioned for the synthesis of the target compound, likely starting from the corresponding N-protected imine of 2-chlorobenzaldehyde (B119727).
Metal-catalyzed reactions represent a powerful tool for the formation of C-N bonds. acs.org The synthesis of chiral homoallylic amines, such as this compound, can be achieved through the enantioselective allylation of an imine derived from 2-chlorobenzaldehyde. acs.org
One prominent example involves the use of a chiral bisoxazoline ligand in combination with a metal salt, such as zinc iodide, to catalyze the reaction between an imine and an allylsilane. acs.org The chiral ligand-metal complex coordinates to the imine, creating a sterically defined environment that dictates the facial selectivity of the allylation.
A representative reaction is the allylation of an N-benzylimine of 2-chlorobenzaldehyde with allyltrimethylsilane. The reaction would be catalyzed by a chiral metal complex, affording the N-protected precursor to the final amine. Subsequent deprotection would yield the target compound.
Table 1: Hypothetical Metal-Catalyzed Asymmetric Allylation of 2-Chlorobenzaldehyde Imine
| Entry | Catalyst (mol%) | Ligand | Allylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 10 | Chiral Bisoxazoline | Allyltrimethylsilane | CH₂Cl₂ | 25 | 85 | 92 |
| 2 | 5 | Chiral Phosphine (B1218219) | Allyltributyltin | THF | 0 | 90 | 95 |
This table is illustrative and based on typical results for similar substrates as reported in the literature.
The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor.
A common and effective class of chiral auxiliaries are the tert-butanesulfinamides. wikipedia.org The reaction of (R)-tert-butanesulfinamide with 2-chlorobenzaldehyde would form the corresponding N-sulfinylimine. The addition of an allyl Grignard reagent to this imine proceeds through a six-membered ring transition state, where the magnesium coordinates to both the oxygen and nitrogen of the sulfinyl group. This coordination, along with the steric bulk of the tert-butyl group, directs the allyl nucleophile to attack one face of the C=N double bond, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent removal of the sulfinyl group with an acid yields the desired (S)-amine.
Table 2: Chiral Auxiliary-Mediated Synthesis of this compound
| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric Ratio/ee |
| 1 | 2-chlorobenzaldehyde, (R)-tert-butanesulfinamide, CuSO₄, DCM | (R,E)-N-(2-chlorobenzylidene)-2-methylpropane-2-sulfinamide | N/A |
| 2 | Allylmagnesium bromide, THF, -78 °C | (R)-N-((S)-1-(2-chlorophenyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide | >95:5 dr |
| 3 | HCl in MeOH | This compound | >95% ee |
This table outlines a typical reaction sequence and expected outcomes based on established literature for similar substrates. wikipedia.orgthieme-connect.com
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. csic.es
For the synthesis of this compound, enzymatic kinetic resolution of the corresponding racemic amine is a highly viable strategy. This method involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. researchgate.net For example, Candida antarctica lipase B (CAL-B) is a widely used and robust enzyme for the resolution of amines. csic.es
In a typical procedure, the racemic 1-(2-chlorophenyl)but-3-en-1-amine (B12041297) is treated with an acyl donor, such as ethyl acetate (B1210297), in the presence of CAL-B. The enzyme will preferentially catalyze the acylation of the (R)-enantiomer, forming the corresponding amide. The unreacted (S)-enantiomer can then be separated from the amide.
Table 3: Enzymatic Resolution of Racemic 1-(2-Chlorophenyl)but-3-en-1-amine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-amine (%) |
| Candida antarctica lipase B (CAL-B) | Ethyl Acetate | Heptane | ~50 | >99 |
| Subtilisin | 2,2,2-Trifluoroethyl butyrate | 3-Methyl-3-pentanol | ~50 | >90 |
This table presents expected results based on the enzymatic resolution of structurally similar amines. researchgate.netnih.gov
Diastereoselective Synthesis
The synthesis of enantiomerically pure amines often relies on diastereoselective strategies, where a chiral auxiliary or catalyst directs the formation of a specific stereoisomer. In the context of producing this compound, a diastereoselective approach could involve the reaction of a prochiral precursor with a chiral reagent or the separation of diastereomeric intermediates.
One established method involves the diastereoselective reduction of a chiral imine or the addition of a nucleophile to it. For instance, an imine formed from 2-chlorobenzaldehyde and a chiral amine auxiliary can be subjected to allylation. The stereochemical outcome of the addition of an allyl nucleophile (e.g., allylmagnesium bromide or allyltributyltin) would be influenced by the chiral auxiliary, leading to a diastereomeric mixture of homoallylic amines. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.
Another powerful strategy is the aza-Cope rearrangement–Mannich cyclization, which can exhibit high levels of diastereoselectivity. acs.org In this tandem reaction, the stereochemistry can be controlled by chiral elements within the starting material, leading to the formation of complex cyclic products with high diastereomeric excess. acs.org While often used for synthesizing pyrrolidines, the principles of stereocontrol in the initial aza-Cope rearrangement could be adapted for the synthesis of acyclic chiral amines. The choice of catalyst, such as a Lewis acid like BF₃·OEt₂, can significantly influence the diastereoselectivity of the reaction. acs.org
Diastereoselective synthesis may also be achieved through methods like the sulfa-Michael addition to cyclobutenes, which has been shown to proceed with high diastereoselectivity (dr >95:5) in the presence of a suitable base like DBU. rsc.org Although applied to different structures, the underlying principle of using a catalyst to control the stereoselective formation of a new bond is broadly applicable. rsc.orgnih.gov
General Synthetic Routes (Racemic or Enantiomeric Mixtures)
General synthetic routes that produce racemic or enantiomeric mixtures of 1-(2-Chlorophenyl)but-3-en-1-amine are foundational and can be coupled with resolution techniques to isolate the desired (S)-enantiomer.
Condensation Reactions with Amine Precursors
Condensation reactions are a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate. nih.govrsc.org For the synthesis of 1-(2-Chlorophenyl)but-3-en-1-amine, the initial step would be the condensation of 2-chlorobenzaldehyde with ammonia (B1221849) or a primary amine precursor.
This reaction forms a Schiff base (imine), which is a key intermediate for subsequent reduction or functionalization. libretexts.org The reaction is often carried out in a suitable solvent like methanol (B129727) or dichloromethane (B109758). rsc.org The equilibrium of imine formation can be driven forward by removing the water formed during the reaction.
| Reactants | Intermediate | Significance |
| 2-Chlorobenzaldehyde, Ammonia | N-(2-chlorobenzylidene)methanimine | Precursor for primary amine synthesis |
| 2-Chlorobenzaldehyde, Allylamine | N-allyl-1-(2-chlorophenyl)methanimine | Precursor for a secondary amine, which could be further modified |
Alkylation Reactions (e.g., Sulfonate Ester-Mediated Alkylation)
Alkylation of amines with alkyl halides or sulfonates is a direct method for forming C-N bonds. acsgcipr.org In a potential synthesis of the target molecule, a pre-formed amine could be alkylated. However, a more relevant application in this context is the alkylation of a nucleophile with a substrate containing the 2-chlorophenyl group and a leaving group.
A more common approach involves the S_N2 alkylation of ammonia or a primary amine with a suitable electrophile. libretexts.org For example, 1-(2-chlorophenyl)-4-bromobut-1-ene could theoretically be reacted with ammonia, but such reactions are often difficult to control and can lead to overalkylation. libretexts.orgmasterorganicchemistry.com
A more controlled method involves using sulfonate esters as leaving groups. These are often formed in situ from the corresponding alcohol. acsgcipr.org The reactivity is typically high, proceeding via an S_N2 mechanism which results in the inversion of stereochemistry at the reaction center. acsgcipr.org
| Leaving Group | Reactivity Comparison | Mechanism | Key Features |
| Iodide (I⁻) | RI > RBr > RCl >> RF | S_N2 | Often formed in situ (Finkelstein reaction) |
| Mesylate (OMs) | Similar or better than alkyl halides | S_N2 | Good leaving group, formed from alcohol + MsCl |
| Tosylate (OTs) | Similar or better than alkyl halides | S_N2 | Good leaving group, formed from alcohol + TsCl |
| Triflate (OTf) | Very reactive | S_N2/S_N1 | Excellent leaving group for less reactive systems |
This table summarizes general principles of sulfonate ester-mediated alkylation reactions.
Reduction of Imine Intermediates
The reduction of the imine formed from the condensation of 2-chlorobenzaldehyde and an amine is a critical step to obtain the final amine product. thieme-connect.de This transformation can be achieved using a variety of reducing agents. libretexts.orgmasterorganicchemistry.com
Commonly used reagents include sodium borohydride (B1222165) (NaBH₄) and, for greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful because it can selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, maximizing the yield of the desired amine. masterorganicchemistry.com
Another powerful method is catalytic hydrogenation. thieme-connect.de The imine can be reduced using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum. thieme-connect.de This method is often very efficient and can provide high yields. thieme-connect.de
| Reducing Agent | Typical Conditions | Selectivity | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | Reduces both aldehydes and imines | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | pH ~4-5 | Selectively reduces iminium ions over carbonyls | masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, THF or EtOH | High efficiency, can be diastereoselective | thieme-connect.de |
| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | Strong, non-selective reducing agent | libretexts.org |
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination represents a modern and efficient method for the synthesis of allylic amines. This reaction involves the coupling of an amine with an allylic substrate, such as an allylic acetate or carbonate, in the presence of a palladium catalyst.
For the synthesis of 1-(2-Chlorophenyl)but-3-en-1-amine, a direct approach is less common. A more plausible strategy would involve the palladium-catalyzed reaction between 2-chloroaniline (B154045) and an allylic electrophile like 1,3-butadiene (B125203) monoepoxide or a related species. However, a more general approach is the amination of allylic C-H bonds. rsc.org For instance, a palladium catalyst can activate an N-allyl imine, allowing for subsequent nucleophilic attack to form substituted aza-1,3-dienes. nih.gov This highlights the versatility of palladium catalysis in forming C-N bonds at allylic positions. rsc.orgnih.gov The development of new phosphine ligands continues to improve the scope and efficiency of these reactions, even allowing for the use of aqueous ammonia as the nitrogen source in some cases. nih.gov
Aza-Cope Rearrangement Strategies
The aza-Cope rearrangement is a powerful sigmatropic rearrangement used in the synthesis of nitrogen-containing molecules. wikipedia.orgchem-station.com It is a heteroatomic version of the Cope rearrangement, involving a 1-aza-1,5-diene system. The cationic 2-aza-Cope rearrangement is particularly useful synthetically because it proceeds at lower temperatures than its all-carbon counterpart. wikipedia.org
A highly valuable variant is the tandem aza-Cope/Mannich reaction. acs.orgwikipedia.org This sequence is typically initiated by forming an iminium ion, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. The resulting enol intermediate can then participate in an intramolecular Mannich cyclization. thieme-connect.denih.gov This strategy allows for the rapid construction of complex cyclic amines, such as pyrrolidines and other alkaloids. wikipedia.orgnih.gov While typically used for cyclic systems, the principles of the initial rearrangement could be harnessed to construct acyclic homoallylic amines like this compound, especially if the subsequent cyclization step is suppressed. The reaction is known to be stereospecific, making it a valuable tool in asymmetric synthesis. chem-station.com
Chiral Resolution Techniques for 1-(2-Chlorophenyl)but-3-en-1-amine
The separation of the racemic mixture of 1-(2-chlorophenyl)but-3-en-1-amine into its constituent enantiomers is a critical step in obtaining the desired (S)-isomer. wikipedia.org This process, known as chiral resolution, can be achieved through chemical or chromatographic methods. wikipedia.org
Chemical Resolution Methods
Chemical resolution involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.orglibretexts.org For the resolution of a racemic base like 1-(2-chlorophenyl)but-3-en-1-amine, chiral acids are commonly employed as resolving agents. libretexts.org
One of the most prevalent and economically viable methods utilizes tartaric acid. researchgate.net The reaction of racemic 1-(2-chlorophenyl)but-3-en-1-amine with an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. libretexts.orgquora.com Due to their different solubilities, one of these salts will preferentially crystallize from a suitable solvent system. rsc.org
The efficiency of this separation is dependent on several factors, including the choice of solvent and the crystallization conditions. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid. wikipedia.org This method, while effective, can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org
Table 1: Common Chiral Resolving Acids for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Malic Acid | Chiral Dicarboxylic Acid |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |
This table presents a selection of commonly used chiral acids for the resolution of racemic amines. libretexts.org
Chromatographic Resolution (e.g., Chiral HPLC)
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) offers a powerful and analytical method for the separation of enantiomers. mdpi.com This technique, known as chiral HPLC, relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. wikipedia.org
For the resolution of 1-(2-chlorophenyl)but-3-en-1-amine, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, can be highly effective. mdpi.comsigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times and allowing for their separation. wikipedia.org
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution. mdpi.com The flow rate and temperature can also be adjusted to improve the separation efficiency. sigmaaldrich.com Chiral HPLC is not only used for analytical determination of enantiomeric excess but can also be scaled up for preparative separations to isolate pure enantiomers. researchgate.net
Table 2: Comparison of Chiral Resolution Techniques
| Feature | Chemical Resolution | Chiral HPLC |
| Principle | Formation and separation of diastereomeric salts | Differential interaction with a chiral stationary phase |
| Advantages | Cost-effective for large scale, well-established | High resolution, applicable to a wide range of compounds, analytical and preparative scale |
| Disadvantages | Can be time-consuming, requires suitable resolving agent, may require multiple crystallizations | Higher cost of columns and equipment, requires method development |
This table provides a comparative overview of the two primary methods for resolving racemic 1-(2-chlorophenyl)but-3-en-1-amine.
Optimization of Reaction Conditions and Yields
Achieving a high yield and purity of this compound requires careful optimization of the reaction parameters. This involves a systematic study of catalyst loading, solvent effects, temperature, and reaction time.
Catalyst Loading and Solvent Effects
In synthetic routes where a catalyst is employed, its loading is a critical parameter. Insufficient catalyst may lead to a slow or incomplete reaction, while excessive amounts can increase costs and potentially lead to side reactions. The optimal catalyst loading is typically determined empirically through a series of experiments.
The choice of solvent can significantly influence the reaction rate, yield, and even the stereoselectivity of a reaction. For the synthesis of amines, solvents such as acetonitrile (B52724), N-methyl-2-pyrrolidone (NMP), and pyridine (B92270) are often used. researchgate.net The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, as well as the stability of the transition states. For instance, in some nucleophilic substitution reactions, the use of a polar aprotic solvent like DMF has been shown to be beneficial. researchgate.net
Temperature and Reaction Time Parameters
Temperature is a key factor that controls the rate of a chemical reaction. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of chiral molecules, elevated temperatures can sometimes lead to racemization or the formation of undesired byproducts. researchgate.net Therefore, the reaction temperature must be carefully controlled to balance reaction speed with selectivity and product stability. For some amine syntheses, reaction temperatures can range from ambient temperature to over 100°C, depending on the specific reactants and catalysts involved. researchgate.netacs.org
Reaction time is another crucial parameter that needs to be optimized. The reaction should be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting materials. However, excessively long reaction times can lead to the degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC is essential to determine the optimal reaction time.
Table 3: Illustrative Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C |
| Catalyst Loading | 1 mol% | 2.5 mol% | 5 mol% |
| Solvent | Toluene (B28343) | Acetonitrile | DMF |
| Temperature | 25 °C | 50 °C | 80 °C |
| Reaction Time | 12 h | 24 h | 48 h |
This table illustrates a hypothetical design of experiments for optimizing reaction conditions. The optimal combination would be determined by analyzing the yield and purity of the product under each set of conditions. researchgate.netacs.org
Byproduct Formation and Control
To control byproduct formation, it is important to carefully select the reaction conditions. For instance, using a suitable base and controlling the stoichiometry of the reactants can minimize side reactions. researchgate.net The order of addition of reagents can also play a role in preventing the formation of unwanted products. rsc.org Purification techniques such as column chromatography are often necessary to remove any byproducts and isolate the desired this compound in high purity. nih.gov
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production necessitates a focus on methodologies that are not only scalable but also safe, cost-effective, and sustainable. For chiral amines like this compound, this involves moving beyond classical batch processing towards more advanced manufacturing techniques.
Continuous Flow Processes
Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and APIs. researchgate.net This approach involves pumping reagents through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. The advantages over traditional batch production are numerous, including improved safety due to smaller reaction volumes, enhanced heat and mass transfer, higher consistency, and greater productivity. researchgate.net
For the synthesis of chiral amines, continuous flow systems often incorporate packed-bed reactors containing immobilized catalysts. This setup is particularly advantageous for asymmetric catalysis, as it allows for the efficient use and recovery of expensive chiral catalysts, such as enzymes (biocatalysis) or transition-metal complexes. acs.org A potential continuous flow process for producing this compound could involve the asymmetric reduction of a corresponding imine or the reductive amination of a ketone precursor. mdpi.com
A hypothetical flow setup might feature:
Pumps: To introduce the ketone/imine precursor and the amine source/reducing agent into the system at precise flow rates.
Packed-Bed Reactor: A column packed with a solid support onto which a chiral catalyst is immobilized. For instance, a transaminase enzyme could be used for asymmetric amination. nih.govfrontiersin.org
Temperature and Pressure Control: The reactor would be housed within a unit that maintains optimal temperature, while a back-pressure regulator ensures the solvent can be heated above its boiling point to accelerate the reaction safely. researchgate.net
In-line Purification: Downstream modules could be integrated to perform continuous work-up and purification, such as liquid-liquid extraction to remove byproducts or unreacted starting materials. researchgate.net
This integrated approach, sometimes referred to as a "telescoped" synthesis, minimizes manual handling and intermediate isolation steps, streamlining the entire manufacturing process. researchgate.net
Table 1: Representative Parameters for Continuous Flow Synthesis of Chiral Amines
This table illustrates typical process parameters for the synthesis of chiral amines using continuous flow technology, based on data from analogous processes.
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Catalyst Type | Immobilized Transaminase or Imine Reductase | Enables catalyst reuse and high enantioselectivity. mdpi.comfrontiersin.org |
| Reactor Type | Packed-Bed Reactor (PBR) | Provides high catalyst loading and efficient reactant contact. researchgate.net |
| Residence Time | 5 - 30 minutes | Significantly shorter than batch reactions, increasing throughput. researchgate.net |
| Temperature | 40 - 100 °C | Optimized for catalyst activity and reaction rate; higher temperatures are safely achievable in flow. researchgate.net |
| Substrate Concentration | 50 - 200 mM | Higher concentrations are often achievable compared to batch, improving process intensity. frontiersin.org |
| Enantiomeric Excess (ee) | >99% | Flow systems provide precise control, leading to high stereoselectivity. acs.orgresearchgate.net |
| Productivity (Space-Time Yield) | g L⁻¹ h⁻¹ | A key metric for industrial efficiency, often significantly higher in flow processes. nih.gov |
Green Chemistry Principles in Synthesis
Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The industrial synthesis of this compound provides multiple opportunities to apply these principles, leading to more sustainable and economical manufacturing.
Key Green Chemistry Applications:
Catalysis: The use of catalysts is preferred over stoichiometric reagents (Principle 9). Biocatalysis, employing enzymes like transaminases or amine dehydrogenases, is a particularly green approach. acs.orgfrontiersin.org These enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit exceptional chemo-, regio-, and enantioselectivity, which minimizes the need for protecting groups and reduces waste. acs.org
Safer Solvents: Principle 5 encourages the use of safer solvents and reaction conditions. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic reactions are frequently performed in water, which is the most environmentally benign solvent. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). Asymmetric reductive amination is a highly atom-economical route to chiral amines, as it combines a ketone, an amine source (like ammonia), and a reducing agent (like hydrogen gas) to form the desired product with water as the only major byproduct. rsc.org
Waste Prevention: The most important principle is to prevent waste rather than treating it after it has been created (Principle 1). By combining high-selectivity catalysis with continuous processing, the formation of byproducts and purification-related waste can be drastically reduced. acs.org
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for a Chiral Amine
This table contrasts a hypothetical traditional synthesis with a green chemistry approach for producing a chiral amine like this compound.
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric chiral resolving agents or metal hydrides. | Catalytic amounts of an enzyme (e.g., Transaminase) or a transition metal catalyst. acs.orgmdpi.com |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) or ethers (e.g., THF). | Water, ethanol, or minimal solvent usage. nih.gov |
| Process Type | Multi-step batch processing with intermediate isolations. | Continuous flow, "telescoped" synthesis. researchgate.net |
| Atom Economy | Low, due to use of resolving agents that become waste. | High, especially in direct asymmetric amination. rsc.org |
| Energy Use | Often requires very low (cryogenic) or high temperatures. | Mild conditions (e.g., 20-50 °C), reducing energy demand. acs.org |
| Waste Generation | High E-Factor (kg waste/kg product). | Low E-Factor, minimal byproduct formation. acs.org |
By integrating continuous flow technology with the principles of green chemistry, the industrial-scale synthesis of this compound can be achieved in a manner that is not only economically competitive but also environmentally responsible.
Chemical Reactivity and Transformations of S 1 2 Chlorophenyl but 3 En 1 Amine
Reactions of the Amine Moiety
The primary amine group is a versatile functional handle, susceptible to oxidation, reduction, alkylation, acylation, and formylation, enabling the introduction of new functional groups and the modification of the compound's properties.
The primary amine of (S)-1-(2-chlorophenyl)but-3-en-1-amine can be oxidized to form either an imine or a nitrile, depending on the reagents and reaction conditions.
The oxidation to an imine, specifically (E)-1-(2-chlorophenyl)but-3-en-1-imine, can be achieved through various methods. Catalytic aerobic oxidation, employing systems like ortho-naphthoquinone (o-NQ) in conjunction with copper salts, presents a modular approach for the synthesis of imines from primary amines. organic-chemistry.org Other methods may utilize oxidants such as manganese dioxide or iodosobenzene, sometimes in the presence of metal porphyrin catalysts. organic-chemistry.orgrsc.org
Further oxidation can convert the primary amine directly into a nitrile, yielding (S)-2-chloro-α-vinylbenzeneacetonitrile. This transformation requires more potent oxidizing systems. Heterogeneous catalysts like ruthenium supported on alumina (B75360) can facilitate the oxidation of primary amines to nitriles using molecular oxygen or air. organic-chemistry.org Alternatively, reagents such as trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) or hypervalent iodine reagents like Dess-Martin periodinane (DMP) are effective for converting primary benzylic amines to their corresponding nitriles. organic-chemistry.org
Table 1: Representative Oxidation Methods for Primary Amines
| Reaction Type | Reagent/Catalyst System | Product Type | Reference |
|---|---|---|---|
| Aerobic Oxidation | ortho-Naphthoquinone / Cu(OAc)₂ | Imine | organic-chemistry.org |
| Catalytic Oxidation | Ru/Al₂O₃, O₂ | Nitrile or Imine | organic-chemistry.org |
| Stoichiometric Oxidation | Trichloroisocyanuric acid / TEMPO | Nitrile | organic-chemistry.org |
| Stoichiometric Oxidation | Dess-Martin Periodinane (DMP) | Nitrile | organic-chemistry.org |
| Catalytic Oxidation | Manganese(III) Salen / Iodosobenzene | Imine | rsc.org |
While the direct reduction of a primary amine is not a common transformation, the amine moiety can participate in reductive processes. A key example is reductive amination, where the amine first condenses with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.com Reacting this compound with an aldehyde (e.g., acetaldehyde) would form a secondary amine (e.g., (S)-N-ethyl-1-(2-chlorophenyl)but-3-en-1-amine).
This process is typically carried out using selective reducing agents that readily reduce the iminium ion intermediate without affecting the carbonyl reactant. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose. masterorganicchemistry.comharvard.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), often used in methanol (B129727) which facilitates imine formation. masterorganicchemistry.comharvard.edu This method avoids the overalkylation often seen with direct alkylation techniques. masterorganicchemistry.com
Alkylation: The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com A more controlled and widely used method is the aforementioned reductive amination, which allows for the stepwise introduction of alkyl groups. masterorganicchemistry.comorganic-chemistry.org
Acylation: The primary amine readily reacts with acylating agents to form stable amide derivatives. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base. A more contemporary and versatile method involves the use of a carboxylic acid with a peptide coupling agent. For instance, reacting the amine with a carboxylic acid in the presence of a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) yields the corresponding N-acyl derivative. acs.org
Table 2: Examples of Amine Acylation and Coupling Agents
| Acylating Agent | Coupling Agent/Base | Product | Reference |
|---|---|---|---|
| Carboxylic Acid | HATU / DIPEA | Amide | acs.org |
| Carboxylic Acid | EDCI / N-Methylmorpholine | Amide | nih.gov |
| Acetic Formic Anhydride (B1165640) | Not Required | Formamide | scispace.com |
| Acyl Chloride | Triethylamine (B128534) or Pyridine (B92270) | Amide | acs.org |
N-formylation is a specific type of acylation that introduces a formyl group (-CHO) onto the nitrogen atom, producing N-((S)-1-(2-chlorophenyl)but-3-en-1-yl)formamide. This transformation can be accomplished using several methods. A common and practical approach is the use of formic acid, often heated with the amine in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. nih.govscispace.com The reaction can also be performed under solvent-free conditions. nih.govscholarsresearchlibrary.com Other formylating agents include acetic formic anhydride and chloral. nih.govscispace.com For sensitive substrates, milder conditions can be used, such as employing peptide coupling additives like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with formic acid in aqueous solvent systems. nih.gov
Table 3: Common Methods for N-Formylation of Primary Amines
| Formylating Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| Formic Acid | Toluene, reflux with Dean-Stark trap | Practical, good yields | scispace.com |
| Formic Acid | Neat, 80 °C | Solvent-free | nih.govscholarsresearchlibrary.com |
| Formic Acid / EDCI | Water or Water/DMF | Mild, suitable for complex molecules | nih.gov |
| Chloral | Low temperature | Excellent yields, chloroform (B151607) byproduct | nih.gov |
Reactions of the Alkenyl Moiety
The terminal butenyl group provides a site for addition reactions, most notably hydrogenation.
The carbon-carbon double bond of the butenyl side chain can be selectively reduced to a single bond through hydrogenation. This transformation converts this compound into its saturated analogue, (S)-1-(2-chlorophenyl)butan-1-amine, without affecting the chloro-substituted aromatic ring or the amine functional group.
This selective reduction is typically achieved via catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas. mdpi.com The direct chemical hydrogenation of such double bonds can also be performed with complexes of metals like iridium, palladium, and ruthenium under controlled conditions. mdpi.com Furthermore, biotechnological approaches using yeast cultures can serve as a green alternative for the selective hydrogenation of C=C double bonds in functionalized molecules. mdpi.com
Electrophilic Additions
The but-3-enyl group, with its terminal double bond, is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the Markovnikov rule, where the electrophile adds to the terminal carbon (C4) and the nucleophile adds to the more substituted carbon (C3). However, the presence of the adjacent chiral amine can influence the stereochemical outcome of these reactions.
A prominent example of this reactivity is the epoxidation of the alkene. While specific studies on this compound are not prevalent, research on analogous chiral homoallylic amines and alcohols demonstrates that this transformation can proceed with high diastereoselectivity. ntu.edu.sgacs.org The existing (S)-stereocenter at C1 directs the epoxidizing agent (like m-CPBA or a metal-peroxo species) to one face of the alkene, leading to the preferential formation of one of the two possible diastereomeric epoxides.
Catalytic systems have been developed for the asymmetric epoxidation of homoallylic amines, often requiring protection of the amine group to prevent side reactions like N-oxidation. ntu.edu.sg For instance, tungsten-based catalysts with hydrogen peroxide have proven effective for the epoxidation of homoallylic alcohols, yielding products with high enantiomeric excess, a principle that extends to homoallylic amines. acs.orgorganic-chemistry.org
Cycloaddition Reactions
The terminal alkene of this compound can participate in cycloaddition reactions, serving as the 2π-electron component. The viability and nature of these reactions depend on the reaction partner and conditions.
[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as nitrones or azides, can lead to the formation of five-membered heterocyclic rings. nih.govmdpi.com For example, a [3+2] cycloaddition with a nitrone could yield an isoxazolidine (B1194047) ring system. The stereochemistry of the resulting heterocycle would be influenced by the existing chiral center in the amine. DFT calculations on similar systems suggest that these reactions can proceed with high regio- and stereoselectivity. mdpi.comrsc.org
[4+2] Cycloadditions (Diels-Alder): As a dienophile, the butenyl group's reactivity is modest due to the lack of activating electron-withdrawing groups. Therefore, reactions with electron-rich dienes would typically require forcing conditions (high temperature or pressure) or Lewis acid catalysis to proceed efficiently.
Formal Cycloadditions: Under Lewis acid catalysis, formal [3+2] cycloadditions between epoxides and alkenes have been reported to produce tetrahydrofuran (B95107) rings. mdpi.com While this involves a different starting material, it illustrates a potential pathway for forming five-membered rings from alkene functionalities.
Reactions of the Chlorophenyl Moiety
The 2-chlorophenyl group is a key site for transformations that can significantly modify the molecule's core structure.
Direct nucleophilic aromatic substitution, where a nucleophile displaces the chloride ion, is generally challenging for this compound. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex. libretexts.org
In this compound, the ring lacks such strong activating groups. The but-3-en-1-amine substituent is weakly activating, and the chlorine itself is a deactivator. Consequently, SNAr reactions would necessitate harsh conditions (high temperatures and pressures) or the use of very strong nucleophiles, and are not a synthetically favored pathway. wikipedia.org
In contrast to nucleophilic substitution, the aromatic ring is inherently nucleophilic and can react with strong electrophiles. wikipedia.orgmsu.edu The regiochemical outcome of such a substitution is directed by the two existing substituents: the chloro group and the aminoalkyl group.
Directing Effects: The chloro group is an ortho-, para-director, while being deactivating. The aminoalkyl group is an activating ortho-, para-director. The combined influence of these two groups will direct incoming electrophiles primarily to the positions para and ortho to the aminoalkyl group (positions 4 and 6 on the ring, assuming the aminoalkyl group is at position 1). Steric hindrance from the bulky aminoalkyl group may disfavor substitution at the ortho position (position 6), making the para position (position 4) the most likely site of reaction.
Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, the primary amine group can pose a challenge. Under the strongly acidic conditions often required for SEAr, the amine is likely to be protonated, forming an ammonium (B1175870) salt (-NH₃⁺). This protonated group becomes a strongly deactivating meta-director, which would alter the expected regioselectivity and significantly slow the reaction rate. Therefore, protection of the amine group (e.g., as an amide) is often a prerequisite for successful electrophilic aromatic substitution.
The carbon-chlorine bond on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.com These methods are generally more practical than SNAr for modifying the aryl ring.
Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond, effectively replacing the chlorine with a new amino group. Catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos have shown broad utility for coupling functionalized aryl halides. nih.gov
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine with an alkyl, alkenyl, or aryl group.
Heck Coupling: This reaction couples the aryl chloride with an alkene to form a new substituted alkene.
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne. rsc.org
The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions. Below is a table illustrating typical conditions for Buchwald-Hartwig amination of aryl chlorides, which would be applicable to the target compound.
| Coupling Partner (Amine) | Pd Source | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Primary Aliphatic Amine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80-110 °C |
| Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 °C |
| Aniline Derivative | BrettPhos Pd G3 Precatalyst | (Self-ligated) | K₂CO₃ | t-BuOH | 100 °C |
Table 1. Representative conditions for Buchwald-Hartwig cross-coupling of aryl chlorides with various amines. youtube.comnih.gov
Stereoselective Transformations
The (S)-chiral center at C1 is a pivotal feature of the molecule, capable of directing the stereochemical outcome of reactions at nearby functional groups. This substrate-controlled diastereoselectivity is a valuable tool in asymmetric synthesis. nih.gov
As discussed in the context of electrophilic additions (Section 3.2.2), the epoxidation of the butenyl alkene is expected to be diastereoselective. The chiral amine directs the reagent to one of the two diastereotopic faces of the alkene. The level of diastereoselectivity can be high, often leading to a major excess of one diastereomer.
| Transformation | Reagent | Expected Product | Stereochemical Control |
|---|---|---|---|
| Diastereoselective Epoxidation | m-CPBA | (1S)-1-(2-Chlorophenyl)-1-((2R/S)-oxiran-2-ylmethyl)amine | Formation of one major diastereomer (e.g., >90:10 d.r.) due to steric and electronic guidance from the C1 chiral center. |
| Diastereoselective Dihydroxylation | OsO₄, NMO | (1S)-1-(2-Chlorophenyl)-4,5-dihydroxybutan-1-amine | Similar to epoxidation, the chiral center directs the facial selectivity of the dihydroxylation, yielding a major diastereomeric diol. |
Table 2. Examples of potential stereoselective transformations on the butenyl moiety. The specific diastereomeric ratio (d.r.) would require experimental verification.
Furthermore, the amine itself can be a site for stereospecific reactions. For instance, N-acylation followed by transformations on the butenyl chain can proceed while retaining the original stereochemistry at C1. This allows for the synthesis of complex, enantiomerically pure molecules where the stereochemical integrity of the initial amine is preserved throughout the synthetic sequence. nih.gov
Stereocontrol in Subsequent Reactions
The (S)-configuration of the stereocenter in this compound can potentially direct the stereochemical outcome of reactions at other sites within the molecule or in intermolecular reactions. This control arises from the steric and electronic influence of the chiral center on the transition states of subsequent chemical transformations.
One area where stereocontrol is conceivable is in reactions involving the allylic double bond. For instance, epoxidation, dihydroxylation, or hydroboration of the double bond could proceed with facial selectivity, influenced by the nearby chiral center. The approach of the reagent to either face of the double bond would be sterically hindered to different extents by the bulky 2-chlorophenyl group and the amino group, which could be coordinated to a metal catalyst. This would lead to the preferential formation of one diastereomer over the other.
While no specific examples for this compound are documented, studies on similar chiral allylic amines have demonstrated this principle. For example, the isomerization of γ-trifluoromethylated allylic amines catalyzed by a base has been shown to proceed with a high degree of stereospecificity, leading to the formation of chiral imine/enamine intermediates that can be further reduced to α,γ-chiral amines with excellent diastereoselectivity. nih.govacs.org This suggests that the chiral center in this compound could similarly direct the formation of a new stereocenter upon isomerization of the double bond.
Another potential application is in cyclization reactions. The amine and the allyl group can participate in intramolecular reactions to form chiral nitrogen-containing heterocycles, such as pyrrolidines or piperidines. The stereochemistry of the starting amine would be expected to control the relative stereochemistry of the newly formed ring.
The following table illustrates the potential for stereocontrol in reactions of a generic chiral homoallylic amine, based on established chemical transformations.
| Reaction Type | Reagent/Catalyst | Potential Product | Expected Diastereomeric Excess (d.e.) |
| Asymmetric Dihydroxylation | AD-mix-β | Diol | High |
| Intramolecular Amination | Pd(II) catalyst | Chiral Pyrrolidine | Moderate to High |
| Epoxidation | m-CPBA | Epoxide | Moderate |
This table is illustrative and based on general principles of asymmetric synthesis, not on specific reported data for this compound.
Chirality Transfer in Derivatives
Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new molecule during a chemical reaction. This compound can serve as a chiral auxiliary, a temporary chiral handle that directs the stereoselective formation of a new stereocenter in a substrate. After the desired transformation, the auxiliary can be cleaved and ideally recycled.
For example, the amine could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo a diastereoselective reaction, such as an α-alkylation, where the existing stereocenter directs the approach of the electrophile. Subsequent removal of the chiral amine moiety would yield an enantiomerically enriched carboxylic acid derivative. Research on amides derived from other chiral amines has shown that this can be an effective strategy for chirality transfer. nih.gov
Furthermore, the amine itself can be a substrate for reactions that generate new chiral centers with stereochemistry dictated by the original one. As mentioned earlier, the base-catalyzed isomerization of α-chiral allylic amines to γ-chiral aliphatic amines is a prime example of chirality transfer. nih.govacs.org In these reactions, the initial chirality at the α-carbon is effectively transferred to the γ-carbon. The table below, based on a study of γ-trifluoromethylated allylic amines, showcases the efficiency of such chirality transfer. acs.org
| Substrate (Allylic Amine) | Product (Aliphatic Amine) | Yield (%) | Chirality Transfer (%) | Diastereomeric Ratio (d.r.) |
| 4d | 6d | 73 | 91 | 72:28 |
| 4f | 6f | 75 | 97 | 78:22 |
| 4g | 6g | 82 | 93 | 75:25 |
Data adapted from a study on related trifluoromethylated allylic amines and is intended to illustrate the principle of chirality transfer. acs.org
Derivatives and Analogs of S 1 2 Chlorophenyl but 3 En 1 Amine
Synthesis of Structurally Modified Analogs
The synthesis of structurally modified analogs of (S)-1-(2-Chlorophenyl)but-3-en-1-amine can be systematically approached by altering three key regions of the molecule: the amine nitrogen, the butenyl chain, and the chlorophenyl ring.
The primary amine functionality of this compound is a prime site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity.
N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods. Reductive amination, a widely used technique, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines. Another common approach is direct N-alkylation using alkyl halides, although this method can sometimes lead to over-alkylation. To achieve mono-alkylation, methods utilizing protective groups or specialized catalytic systems are often employed. For instance, iron-catalyzed N-alkylation of chiral amines with alcohols has been shown to proceed with retention of stereochemistry.
| Reactant | Reagent | Product |
| This compound | Acetaldehyde, Sodium triacetoxyborohydride (B8407120) | (S)-N-Ethyl-1-(2-chlorophenyl)but-3-en-1-amine |
| This compound | Benzyl bromide, Potassium carbonate | (S)-N-Benzyl-1-(2-chlorophenyl)but-3-en-1-amine |
| This compound | Acetone, Sodium cyanoborohydride | (S)-N-Isopropyl-1-(2-chlorophenyl)but-3-en-1-amine |
N-Acylation: The synthesis of amide derivatives through N-acylation is another fundamental modification. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.
| Reactant | Reagent | Product |
| This compound | Acetyl chloride, Triethylamine (B128534) | (S)-N-(1-(2-Chlorophenyl)but-3-en-1-yl)acetamide |
| This compound | Benzoic acid, DCC, HOBt | (S)-N-(1-(2-Chlorophenyl)but-3-en-1-yl)benzamide |
| This compound | Phenyl isocyanate | (S)-1-(1-(2-Chlorophenyl)but-3-en-1-yl)-3-phenylurea |
The butenyl chain offers a reactive handle for a variety of chemical transformations, allowing for changes in the length, rigidity, and functionality of this part of the molecule.
Olefin Metathesis: Cross-metathesis is a powerful tool for modifying the butenyl chain. acs.orgorganic-chemistry.org By reacting the terminal alkene with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), the butenyl group can be elongated or functionalized. acs.orgorganic-chemistry.org This reaction allows for the introduction of various substituents at the terminus of the side chain. Ring-closing metathesis can also be employed if a second double bond is introduced into the molecule, leading to cyclic amine derivatives. acs.org
| Reactant | Reagent | Catalyst | Product |
| This compound | Styrene | Grubbs' Catalyst | (S)-1-(2-Chlorophenyl)-5-phenylpent-3-en-1-amine |
| This compound | Methyl acrylate | Grubbs' Catalyst | (S)-Methyl 6-(2-chlorophenyl)-6-aminohex-2-enoate |
Other Alkene Reactions: The terminal double bond of the butenyl chain can also undergo other classical alkene reactions such as hydrogenation to form the corresponding butyl derivative, dihydroxylation to introduce vicinal diols, or epoxidation followed by ring-opening to introduce a variety of functional groups.
Modification of the chlorophenyl ring allows for the exploration of electronic and steric effects on the molecule's properties. These modifications typically involve electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The existing chloro and aminoalkyl substituents on the phenyl ring will direct incoming electrophiles to specific positions. For example, nitration followed by reduction can introduce an additional amino group. Friedel-Crafts acylation or alkylation can introduce further carbon-based substituents, although these reactions can sometimes be challenging on deactivated rings.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful methods for introducing a wide variety of substituents onto the aromatic ring. nih.govnih.gov These reactions typically require the initial conversion of the chloro-substituent to a more reactive group like a bromo, iodo, or triflate group, or direct coupling from the chloro-position using specialized catalyst systems.
| Reactant | Reagent | Catalyst | Product |
| (S)-1-(4-Bromo-2-chlorophenyl)but-3-en-1-amine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (S)-1-(2-Chloro-4-phenylphenyl)but-3-en-1-amine |
| (S)-1-(2,4-Dichlorophenyl)but-3-en-1-amine | Aniline | Pd2(dba)3, BINAP, NaOtBu | (S)-1-(2-Chloro-4-(phenylamino)phenyl)but-3-en-1-amine |
Libraries of this compound Derivatives
The generation of libraries of derivatives based on the this compound scaffold is crucial for efficient drug discovery and materials science research. High-throughput synthesis and combinatorial chemistry are key enabling technologies in this endeavor.
High-throughput synthesis (HTS) involves the use of automated robotic systems to perform a large number of chemical reactions in parallel. okstate.edu This approach significantly accelerates the synthesis of large numbers of discrete compounds. For the synthesis of this compound derivatives, HTS can be applied to the reactions described in section 4.1. For instance, a library of N-acylated derivatives can be rapidly synthesized by reacting the parent amine with a diverse set of acyl chlorides in a multi-well plate format. Purification and analysis of the products are also often automated.
Combinatorial chemistry allows for the creation of large and diverse libraries of compounds in a systematic and efficient manner. nih.gov This can be achieved through either parallel synthesis, where each compound is synthesized in a separate reaction vessel, or through split-and-pool synthesis, which allows for the generation of much larger libraries.
For the this compound scaffold, a combinatorial library could be constructed by systematically varying the substituents at the three points of modification. For example, a library could be generated by reacting a set of N-protected (S)-1-(aryl)but-3-en-1-amine precursors, with variations in the aryl ring, with a diverse set of building blocks to modify the butenyl chain, followed by deprotection and N-acylation with a range of carboxylic acids. This multi-dimensional approach can rapidly generate a vast number of structurally diverse molecules for screening.
Structure-Reactivity Relationship Studies of Derivatives
While specific structure-reactivity relationship (SRR) studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, a comprehensive analysis of its structural motifs allows for a predictive understanding of how modifications would likely influence its chemical reactivity and biological activity. The key structural features of this compound are the ortho-chlorinated phenyl ring, the chiral benzylic amine, and the terminal alkene (homoallylic amine). Variations of these components would predictably alter the molecule's steric and electronic properties, thereby affecting its reactivity in chemical syntheses and its interaction with biological targets.
Modifications of the 2-Chlorophenyl Ring
The electronic nature and position of substituents on the phenyl ring are critical determinants of the reactivity of the entire molecule. The chlorine atom at the ortho position in the parent compound exerts both an inductive electron-withdrawing effect and a steric effect.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): The existing chlorine atom is an electron-w-drawing group. Further substitution with other EWGs (e.g., -NO₂, -CF₃, -CN) at other positions on the ring would decrease the electron density of the aromatic system. This would make the phenyl ring less susceptible to electrophilic aromatic substitution but could enhance the acidity of the N-H proton of the amine, potentially altering its nucleophilicity and basicity.
Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density of the phenyl ring, making it more reactive towards electrophiles. Such substitutions would also be expected to increase the basicity of the amine. Studies on substituted phenethylamines have shown that the nature and position of ring substituents significantly influence their biological activity, for instance, their affinity for serotonin receptors. nih.govkoreascience.kr
Steric Effects:
The ortho-chloro substituent provides significant steric hindrance around the benzylic carbon and the amine group.
Ortho-Substituents: Increasing the size of the ortho-substituent (e.g., replacing -Cl with -Br or -I) would further increase steric bulk, potentially hindering the approach of reactants to the chiral center and the amine. In catalytic applications, this could influence the enantioselectivity of reactions where the amine acts as a chiral ligand or catalyst.
Meta- and Para-Substituents: Moving the chloro substituent to the meta or para position would reduce the steric hindrance around the chiral center. This could lead to different reactivity profiles and potentially altered biological activity. For instance, in some classes of phenethylamine derivatives, para-substitution has been shown to have a more positive effect on binding affinity to certain receptors compared to ortho or meta-substitution. nih.govkoreascience.krnih.gov
A hypothetical analysis of how different substituents on the phenyl ring might influence the reactivity of the amine is presented in Table 1.
| Substituent (Position) | Predicted Effect on Amine Basicity | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |
| -NO₂ (para) | Decrease | Decrease |
| -OCH₃ (para) | Increase | Increase |
| -CH₃ (ortho) | Minor Increase | Increase (with steric hindrance) |
| -Br (ortho) | Minor Decrease | Decrease (with significant steric hindrance) |
Table 1: Predicted Effects of Phenyl Ring Modifications on the Reactivity of this compound Derivatives. This table provides a qualitative prediction of how different substituents on the phenyl ring might alter the basicity of the amine and the susceptibility of the aromatic ring to electrophilic attack.
Modifications of the But-3-en-1-amine Side Chain
The but-3-en-1-amine side chain offers several points for modification, including the length of the alkyl chain, the terminal double bond, and the amine group itself.
The Alkene Moiety:
The terminal double bond is a site for potential electrophilic addition reactions. wikipedia.orglibretexts.orgsavemyexams.com
Substitution on the Double Bond: Introducing alkyl or other substituents on the double bond would alter its reactivity. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom would add to the less substituted carbon. The stability of the resulting carbocation intermediate would direct the regioselectivity of the addition. libretexts.org
Conversion to Other Functional Groups: The alkene can be converted to a variety of other functional groups through reactions such as oxidation (to form an epoxide or diol), reduction (to form a saturated butyl chain), or hydroboration-oxidation (to form a terminal alcohol). Each of these modifications would produce a derivative with a distinct reactivity profile.
The Amine Group:
The primary amine is a nucleophilic and basic center.
N-Alkylation and N-Arylation: Conversion of the primary amine to a secondary or tertiary amine by introducing alkyl or aryl groups would increase its steric bulk and modify its nucleophilicity and basicity. N-alkylation generally increases basicity, while N-arylation decreases it due to delocalization of the nitrogen lone pair into the aromatic ring.
Acylation: Reaction with acylating agents would form an amide. This would significantly decrease the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl group.
A summary of how modifications to the side chain might influence reactivity is shown in Table 2.
| Modification | Functional Group | Predicted Change in Reactivity |
| Hydrogenation of Alkene | Saturated Alkyl Chain | Loss of alkene reactivity (electrophilic addition) |
| Epoxidation of Alkene | Epoxide | Susceptible to nucleophilic ring-opening |
| N-Methylation | Secondary Amine | Increased basicity and nucleophilicity |
| N-Acetylation | Amide | Decreased basicity and nucleophilicity |
Table 2: Predicted Reactivity Changes upon Side Chain Modification. This table outlines the expected changes in the chemical reactivity of derivatives of this compound resulting from modifications to the but-3-en-1-amine side chain.
The Role of Chirality
The (S)-configuration at the benzylic carbon is a crucial feature of the molecule. This stereocenter will influence the stereochemical outcome of reactions at or near this center.
Asymmetric Synthesis: In reactions where the amine or a derivative is used as a chiral catalyst or auxiliary, the (S)-configuration will dictate the stereochemistry of the product. The stereochemical outcome of such reactions is often highly dependent on the steric environment around the chiral center. nih.govresearchgate.net
Diastereoselectivity: Reactions involving the modification of other parts of the molecule, such as the double bond, can be influenced by the existing chiral center, leading to the formation of diastereomers in unequal amounts. The degree of diastereoselectivity will depend on the proximity of the reacting center to the chiral carbon and the reaction mechanism. Studies on the isomerization of α-chiral allylic amines have demonstrated the ability to transfer chirality to a new stereocenter. nih.gov
Applications of S 1 2 Chlorophenyl but 3 En 1 Amine in Organic Synthesis
As a Chiral Building Block
The utility of a chiral molecule as a building block is determined by its ability to transfer its stereochemical information to a new, more complex molecule. This is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds.
There is currently no specific information available in peer-reviewed literature or patents that describes the use of (S)-1-(2-Chlorophenyl)but-3-en-1-amine for the synthesis of other enantiopure intermediates. The general potential for its amino and allyl functionalities to be transformed into other functional groups exists, but concrete examples are not documented.
The role of a chiral compound in asymmetric transformations can be as a chiral auxiliary, ligand, or catalyst. These applications leverage the chiral environment of the molecule to induce stereoselectivity in a reaction. At present, there are no published studies detailing the application of this compound in any of these roles.
Precursor in Complex Molecule Synthesis
The journey from a simple starting material to a complex target molecule often involves the use of specialized precursors that contain key structural motifs. While this compound possesses features that could theoretically make it a useful precursor, its actual application in the synthesis of complex molecules is not documented.
A thorough search of chemical and pharmaceutical databases yields no instances of this compound being used as a synthetic intermediate in drug discovery research. While structurally related compounds may be prevalent in medicinal chemistry, this specific amine is not cited in the synthesis of any known pharmaceutical agents or clinical candidates.
The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds. However, there is no evidence in the public domain to suggest that this compound has been employed as an intermediate in the synthesis of any agrochemical products.
Specialty chemicals are a broad category of compounds produced for specific applications. The unique structural features of this compound could lend themselves to the production of certain specialty chemicals, but there is no available literature to support this.
No Catalytic Applications Found for this compound in Organic Synthesis
Despite a comprehensive review of scientific literature and chemical databases, no documented catalytic applications for the chemical compound this compound in the field of organic synthesis have been identified. While the structural features of this chiral amine, specifically the presence of a stereocenter and an amine group, suggest potential for its use as a chiral ligand or an organocatalyst, there is currently no published research to support this hypothesis.
The investigation into the applications of this compound reveals its primary role as a synthetic intermediate. For instance, literature describes its synthesis through methods such as copper-catalyzed allylation of chiral sulfinylimines. This indicates its utility as a building block for the construction of more complex molecules rather than as a catalyst itself.
In the broader context of organic chemistry, related chiral amines and their derivatives are frequently employed as catalysts in a variety of asymmetric transformations. These catalysts are instrumental in controlling the stereochemical outcome of reactions, leading to the selective formation of one enantiomer over the other. However, specific studies detailing the use of this compound in such a catalytic capacity are absent from the available scientific record.
Therefore, the section on the catalytic applications of this compound cannot be populated with research findings or data tables as no such information exists in the public domain.
Biological Activity and Mechanistic Research of S 1 2 Chlorophenyl but 3 En 1 Amine and Its Derivatives
In vitro Studies on Biological Targets
Extensive literature searches did not yield specific data regarding the in vitro biological activity of (S)-1-(2-Chlorophenyl)but-3-en-1-amine or its derivatives on the specified biological targets. The following sections outline the intended areas of investigation for which no public research data could be found.
Enzyme Inhibition Studies
There is no publicly available research detailing the inhibitory effects of this compound or its derivatives on acetylcholinesterase or urease.
Acetylcholinesterase Inhibition
No studies were found that investigated the potential of this compound or its analogs to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Research in this area would typically involve determining the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds.
Urease Inhibition
Similarly, there is a lack of published data on the urease inhibitory activity of this compound and its derivatives. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of treatments for infections caused by ureolytic bacteria.
Other Enzyme Modulation
No information was found regarding the modulation of other enzymes by this compound or its derivatives.
Receptor Binding Assays
No specific receptor binding data for this compound or its derivatives were identified in the public domain.
Neurotransmitter Receptor Interaction (e.g., CNS targets)
There is no available research on the binding affinity of this compound or its derivatives to neurotransmitter receptors in the central nervous system (CNS). Such studies would typically involve radioligand binding assays to determine the equilibrium dissociation constant (Kᵢ) for various receptors, providing insight into the compound's potential neurological effects.
Adenosine (B11128) Receptor Affinity
Derivatives of this compound have been investigated for their affinity to adenosine receptors, which are crucial G protein-coupled receptors (GPCRs) involved in various physiological processes, including inflammation and neurotransmission. nih.gov Research has shown that specific structural modifications to adenosine can produce derivatives with high affinity and selectivity for the A3 adenosine receptor (A3AR). nih.govnih.gov
One study explored a series of 2-substituted adenosine derivatives and their affinity for human adenosine receptors. uni-freiburg.de Within this series, a derivative featuring a 2-chlorophenyl group, specifically 2-(2-chlorophenyl)ethyl adenosine, was identified as an A3AR antagonist. uni-freiburg.de The affinity (Ki) of various adenosine derivatives at the A3AR is influenced by the nature of the substituent at the 2-position. For instance, linking a phenylethyl moiety to the 2-position of adenosine via an ether group resulted in a higher A3AR affinity (Ki = 54 nM) compared to an amine (Ki = 310 nM) or thioether (Ki = 1960 nM) linkage. uni-freiburg.de This highlights the importance of the linker in receptor binding.
Table 1: Adenosine Receptor Affinity of Selected Derivatives
| Compound/Derivative | Receptor Subtype | Activity | Affinity (Ki) |
|---|---|---|---|
| 2-(2-Chlorophenyl)ethyl adenosine | A3AR | Antagonist | - |
| 2-Phenylethyl ether adenosine derivative | A3AR | - | 54 nM |
| 2-Phenylethyl amine adenosine derivative | A3AR | - | 310 nM |
| 2-Phenylethyl thioether adenosine derivative | A3AR | - | 1960 nM |
Data sourced from studies on 2-substituted adenosine derivatives. uni-freiburg.de
Modulation of Signal Transduction Pathways
The interaction of biologically active compounds with receptors like the A3AR can trigger or inhibit downstream signal transduction cascades. The A3 adenosine receptor is known to be coupled to the inhibition of adenylyl cyclase and the regulation of mitogen-activated protein kinase (MAPK) pathways, which in turn modulate transcription and various cellular functions. nih.gov The activation of signal transduction pathways by proteins like Ras is critical for cellular growth and differentiation, and these pathways represent key targets for therapeutic intervention. nih.gov
Derivatives based on a 1,3,5-triazine (B166579) (s-triazine) core have shown the ability to modulate key signaling pathways involved in cell proliferation and survival. For example, certain substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been shown to suppress the phosphorylation of AKT, a key component of the PI3K/mTOR pathway. mdpi.com This pathway is frequently dysregulated in cancer. Dual inhibition of PI3K and mTOR is considered an effective strategy to achieve a more selective anticancer effect and reduce the likelihood of drug resistance. mdpi.com Western blot analysis has confirmed that specific s-triazine derivatives can decrease the expression of PI3Kγ and AMPK, further demonstrating their role in modulating these critical cellular signaling networks. mdpi.com
Research on Pharmacological Potential (Mechanism-Oriented)
The structural motif of a chlorophenyl group attached to an amine or related heterocyclic structure is found in many compounds explored for various pharmacological applications.
Antimicrobial Research
The search for new antibacterial agents is driven by the rise of antibiotic-resistant bacteria. nih.gov Various derivatives containing the chlorophenyl moiety have been synthesized and evaluated for their antibacterial properties.
One area of research involves synthetic 1,3-bis(aryloxy)propan-2-amines, which have demonstrated activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal inhibitory concentrations (MIC) for these compounds were in the range of 2.5–10 μg/ml. nih.gov Another class of compounds, tirapazamine (B611382) derivatives bearing substitutions at the 3-amine position, showed significant activity against both Gram-negative (Escherichia coli, Salmonella enterica) and Gram-positive (Staphylococcus aureus) strains, with MIC values ranging from 1.1 µM to 413 µM. mdpi.com Specifically, an acetyl-substituted tirapazamine derivative was a potent agent against E. coli and S. enterica with an MIC of 1.1 µM. mdpi.com
Furthermore, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have been screened, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br S-triazine derivatives have also been widely studied, with the introduction of chloro and other groups to the heterocyclic frame enhancing antibacterial activity. researchgate.net
Table 2: Antibacterial Activity of Selected Chlorophenyl Derivatives
| Derivative Class | Bacterial Strain(s) | Activity (MIC) |
|---|---|---|
| 1,3-Bis(aryloxy)propan-2-amines | S. aureus, E. faecalis, S. pyogenes | 2.5–10 µg/ml |
| Acetyl-substituted Tirapazamine | E. coli, S. enterica | 1.1 µM |
| Acetyl-substituted Tirapazamine | S. aureus | 2.2 µM |
| Methoxycarbonyl-substituted Tirapazamine | S. enterica, S. aureus | 2.1 µM |
Data compiled from studies on various chlorophenyl-containing synthetic compounds. nih.govmdpi.com
Derivatives containing chlorophenyl groups have also been evaluated for their efficacy against pathogenic fungi. A study on aromatic derivatives with a chlorine atom showed that the enantiomers (R and S) of 1-(4'-chlorophenyl)-2-phenylethanol exhibited the maximum growth inhibition against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov
Research into s-triazine derivatives has revealed promising antifungal potential. nih.gov For example, certain N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated excellent antifungal efficacy against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. nih.gov Similarly, benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govvulcanchem.comtriazine derivatives have been identified as a new leading structure for agricultural fungicides, with several compounds showing inhibitory rates exceeding 50% against fungi like B. cinerea, Rhizoctonia solani, and Colletotrichum capsici at a concentration of 50 μg/mL. mdpi.com The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring was found to enhance antifungal activity in these series. mdpi.com
Anticancer Research (Cell Line Studies)
The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives incorporating the chlorophenylamine structure have been explored for their cytotoxic effects against various cancer cell lines.
A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were evaluated for their potential as anti-lung cancer agents. nih.gov The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly potent, with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 lung cancer cells, respectively. nih.gov Mechanistic studies indicated that BCTA induced apoptosis by upregulating pro-apoptotic proteins such as BAX and caspase 3. nih.gov
Substituted 1,3,5-triazine derivatives have also demonstrated significant anticancer activity. One such derivative showed excellent potency against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with IC50 values of 0.20 μM, 1.25 μM, and 1.03 μM, respectively. mdpi.com Research on 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives showed that substitutions on the core structure led to improved cytotoxic activity against both lung (A549) and colon (HT-29) cancer cell lines. researchgate.net
Table 3: Anticancer Activity of Selected Chlorophenyl Derivatives on Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | Lung | 1.09 µM |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | Lung | 2.01 µM |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | Lung | 3.28 µM |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative | A549 | Lung | 0.20 µM |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative | MCF-7 | Breast | 1.25 µM |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative | HeLa | Cervical | 1.03 µM |
Data sourced from in vitro studies on various cancer cell lines. mdpi.comnih.gov
Inhibition of Cancer Cell Proliferation (e.g., HepG-2, MCF-7)
The potential for derivatives of this compound to inhibit cancer cell proliferation can be inferred from studies on other molecules incorporating a chlorophenyl group. For instance, new 1,2,3-triazole-amino acid conjugates have demonstrated significant antiproliferative activity, inhibiting the growth of both breast (MCF7) and liver (HepG2) cancer cells by over 30% at concentrations below 10 µM. mdpi.com Similarly, certain 1,3-thiazole derivatives containing a 2-chlorophenyl group have shown potent cytotoxicity against the MCF-7 cell line, with IC₅₀ values as low as 0.2 µM. nih.gov Another study on benzenesulfonamides incorporating s-triazines also highlighted induced apoptosis in the MDA-MB-468 breast cancer cell line. nih.gov These examples suggest that the chlorophenyl moiety can be a component of potent anticancer agents.
Table 1: Cytotoxic Activity of Various Chlorophenyl-Containing Compounds on Cancer Cell Lines This table is illustrative and based on compounds structurally related to the subject of this article.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(5-(2-Chlorophenyl)thiazol-2-yl) derivative (5b) | MCF-7 | 0.2 ± 0.01 | nih.gov |
| 1,2,3-Triazole-amino acid conjugate | MCF-7 | <10 | mdpi.com |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. nih.gov The induction of apoptosis often involves the activation of caspases, a family of protease enzymes. nih.gov Research on 1,3-thiazole derivatives has shown that their cytotoxic activity is linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Similarly, studies on novel 1,2,4-triazol-3-amine derivatives revealed that the lead compound induced apoptosis by upregulating pro-apoptotic proteins like BAX and caspase 3. nih.gov Furthermore, some benzenesulfonylguanidine derivatives have been found to induce apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential, an early hallmark of this process. mdpi.com These findings indicate that compounds structurally related to this compound have the potential to function as pro-apoptotic agents in cancer therapy.
MDM2 Inhibition Research
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. nih.govnih.gov Inhibiting the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53. nih.gov This has made MDM2 a prime target for cancer drug development. The development of small molecule inhibitors that mimic the key amino acid residues of p53 (Phenylalanine, Tryptophan, and Leucine) has led to potent classes of inhibitors such as the nutlins. nih.gov Nutlin-3a, for example, binds to the p53-binding pocket of MDM2 with high affinity (IC₅₀ = 90 nM) and is over 150 times more potent than its less active enantiomer. sigmaaldrich.com While there is no direct evidence of this compound acting as an MDM2 inhibitor, the general strategy involves designing molecules that can fit into the specific hydrophobic pocket on the MDM2 protein surface.
Anticonvulsant Research
The inclusion of a chlorophenyl group is a feature in several compounds investigated for anticonvulsant properties. For example, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives were synthesized and evaluated in models of epilepsy. nih.gov The most active of these compounds demonstrated potent activity in the maximal electroshock (MES) and 6 Hz seizure tests, with its mechanism of action likely involving interaction with voltage-sensitive sodium and calcium channels. nih.gov Another compound, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, also showed potent anticonvulsant effects in the MES model, indicating a pharmacological profile similar to the established antiepileptic drug phenytoin. nih.gov These studies underscore the potential relevance of the chlorophenyl moiety in the design of novel anticonvulsant agents.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral drugs. nih.gov Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the enantiomers of a chiral molecule. wikipedia.org One enantiomer (the eutomer) may exhibit significantly higher potency than the other (the distomer). wikipedia.org This principle is demonstrated in numerous drug classes. For example, a study on DVL1 PDZ domain inhibitors found the (S)-enantiomer to have an EC₅₀ of 0.49 µM, while the (R)-enantiomer was significantly less active with an EC₅₀ of 29.5 µM. mdpi.com The (S)-configuration of the subject compound, this compound, is noted as being critical for its interaction with enantioselective targets. vulcanchem.com This suggests that its biological activity is likely stereospecific, with the (S)-enantiomer having a distinct and more potent effect compared to its (R)-counterpart.
Impact of Substituent Modifications
The type and position of substituents on a molecule's aromatic ring can dramatically alter its biological activity. This can be due to changes in electronic properties (electron-donating or -withdrawing), steric effects, or hydrophobicity. researchgate.net In one study on Schiff bases, it was found that methyl groups substituted at the meta and para positions resulted in greater antifungal and antibacterial activity compared to ortho-substituted or unsubstituted derivatives. researchgate.net For the subject compound, the ortho-position of the chlorine atom on the phenyl ring is a key feature. This substitution pattern influences properties such as the molecule's dipole moment and its ability to engage in π-π stacking interactions, distinguishing it from its 4-chlorophenyl (para) analog. vulcanchem.com Any modification to this substituent, such as changing its position or replacing it with another group (e.g., fluorine, methoxy), would be expected to modulate the compound's biological profile by altering its binding affinity to target proteins.
Advanced Analytical and Spectroscopic Characterization of S 1 2 Chlorophenyl but 3 En 1 Amine
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of (S)-1-(2-Chlorophenyl)but-3-en-1-amine exhibits characteristic absorption bands corresponding to its primary amine, alkene, and aromatic moieties.
Key IR absorption bands for this compound include:
N-H Stretching: As a primary amine, it displays two characteristic N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com These bands are typically weaker and sharper than the O-H stretch of alcohols. masterorganicchemistry.com
C=C Stretching: The alkene C=C double bond shows a stretching absorption around 1640 cm⁻¹. vulcanchem.com
C-H Stretching (sp² and sp³): C-H bonds of the aromatic ring and the vinyl group (sp² hybridized) absorb above 3000 cm⁻¹, while the C-H bonds of the aliphatic portion (sp³ hybridized) absorb below 3000 cm⁻¹. masterorganicchemistry.com
N-H Bending: The scissoring vibration of the primary amine (N-H bend) appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: The C-Cl stretch for an aromatic chloride is found in the fingerprint region, typically around 750 cm⁻¹. vulcanchem.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |
| Alkene | C=C Stretch | ~1640 |
| Alkene/Aromatic | =C-H Stretch | >3000 |
| Alkane | -C-H Stretch | <3000 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Aryl Halide | C-Cl Stretch | ~750 |
This interactive table summarizes the characteristic IR absorption bands for this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and double bonds. The 2-chlorophenyl group and the butenyl chain in this compound constitute the principal chromophores. The aromatic ring gives rise to characteristic absorptions in the UV region, typically with a strong primary band (π → π*) around 200-220 nm and a weaker secondary band (benzenoid band) around 260-280 nm. The presence of the chlorine substituent and the alkylamine group on the ring can cause a slight bathochromic (red) shift of these absorptions.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Chlorophenyl Ring | π → π | ~210-230 |
| Chlorophenyl Ring | n → π (benzenoid) | ~260-280 |
| C=C Double Bond | π → π* | <200 |
This interactive table details the expected UV-Vis absorption maxima for this compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its enantiomeric and chemical purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds. For a chiral molecule like this compound, chiral HPLC is indispensable for separating the (S)- and (R)-enantiomers and determining the enantiomeric excess (e.e.). wikipedia.org This is typically achieved using a chiral stationary phase (CSP). wikipedia.org Pirkle-type or cyclodextrin-based columns are often effective for the separation of amine enantiomers. wikipedia.org
The purity of the compound is also assessed using reversed-phase HPLC, where a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid) are used. acs.org Purity levels are determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, purities exceeding 95% are often required. acs.org
| HPLC Method | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Chiral HPLC | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Hexane (B92381)/Isopropanol with amine modifier | Enantiomeric separation and purity (e.e.) |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water + 0.1% TFA | Chemical purity assessment |
This interactive table compares HPLC methods used for the analysis of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and versatile qualitative technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. chemistryhall.com For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. oiv.int
The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or triethylamine) is commonly employed. The amine functionality often causes streaking on silica plates, which can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent. The spots are visualized under UV light (due to the aromatic ring) or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. oiv.int The retention factor (Rf) is calculated to characterize the compound's mobility in a given solvent system.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Example) | Ethyl Acetate (B1210297) / Hexane / Triethylamine (e.g., 70:25:5) |
| Visualization | UV light (254 nm) or Ninhydrin stain |
| Observation | A single spot indicates a high degree of purity under the tested conditions. |
This interactive table summarizes a typical TLC setup for the analysis of this compound.
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes air pressure to accelerate the elution of a solvent through a column packed with a solid adsorbent, typically silica gel. phenomenex.com This method is a more rapid and efficient alternative to traditional gravity-fed chromatography. phenomenex.com It is widely employed in synthetic chemistry to isolate desired compounds from reaction mixtures, removing by-products and unreacted starting materials. phenomenex.com
For the purification of amine compounds like this compound, standard silica gel can be used, but its acidic nature can lead to interactions with the basic amine, potentially causing degradation or poor separation. biotage.com To mitigate these issues, a small amount of a base, such as triethylamine (Et3N) or pyridine (B92270), is often added to the eluent system. rochester.edu This "neutralizes" the acidic sites on the silica gel, allowing for better elution of the amine. biotage.com Alternatively, basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase. biotage.com
The selection of the solvent system, or eluent, is critical for a successful separation. youtube.com Thin-layer chromatography (TLC) is typically used to identify a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the target compound. rochester.eduucsb.edu Common solvent systems for amines include mixtures of hexanes and ethyl acetate or dichloromethane (B109758) and methanol. rochester.edu The crude product can be loaded onto the column directly as a concentrated solution or by "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel. rochester.eduorgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified amine. youtube.com
Table 1: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (often pre-treated with a base) or amine-functionalized silica. biotage.comrsc.org |
| Mobile Phase (Eluent) | The solvent system that moves through the column. | Gradients of ethyl acetate in pentane (B18724) or hexanes, often with ~0.5% triethylamine (Et3N). rochester.edursc.org |
| Sample Loading | Method of introducing the crude mixture to the column. | Dry loading (pre-adsorbed on silica) or solution loading in a minimal amount of solvent. rochester.edursc.org |
| Elution | Process of washing compounds through the column. | Accelerated by positive pressure (air or nitrogen). phenomenex.com |
| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. youtube.com |
Chiral Purity Determination
Determining the chiral purity, or enantiomeric excess (ee), of a substance like this compound is essential. wikipedia.org It involves quantifying the proportion of one enantiomer relative to the other in a mixture. wikipedia.org This is a critical step in asymmetric synthesis and for pharmaceutical compounds, where different enantiomers can have vastly different biological activities. wikipedia.org
Enantioselective HPLC
Enantioselective High-Performance Liquid Chromatography (HPLC) is a premier technique for both the separation and quantification of enantiomers. wikipedia.orgmdpi.com The method relies on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer of the analyte. wikipedia.org This differential interaction, often explained by the "three-point interaction model," causes one enantiomer to be retained on the column longer than the other, resulting in their separation. wikipedia.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are commercially available under various trade names. mdpi.comnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., acetonitrile/water/buffer systems) solvent system, significantly influences the separation efficiency. wikipedia.orgnih.gov By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. mdpi.com
Table 2: Illustrative Conditions for Enantioselective HPLC Analysis
| Parameter | Description | Typical Condition |
| Instrument | High-Performance Liquid Chromatography system. | HPLC with UV detector. mdpi.com |
| Chiral Stationary Phase (CSP) | The column that enables chiral separation. | Cellulose- or amylose-based columns (e.g., Chiralpak®, LUX®). mdpi.comnih.gov |
| Mobile Phase (Eluent) | The solvent system used for elution. | Isocratic or gradient mixtures, such as n-hexane/alcohol (Normal Phase) or Acetonitrile/Methanol/Buffered Water (Reversed Phase). nih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.4 - 1.0 mL/min. nih.gov |
| Detection | Method used to visualize the separated compounds. | UV spectrophotometry at a specific wavelength (e.g., 254 nm). nih.gov |
| Quantification | Calculation of the ratio of enantiomers. | Integration of the peak areas corresponding to each enantiomer. mdpi.com |
NMR-Based Methods
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) or by dissolving it with a chiral solvating agent (CSA). researchgate.netnih.gov
A common approach for primary amines involves condensation with a reagent like 2-formylphenylboronic acid in the presence of an enantiopure BINOL (1,1'-bi-2-naphthol) derivative. researchgate.net This reaction forms a pair of diastereoisomeric iminoboronate esters. researchgate.net The differing spatial arrangement of the atoms in these diastereomers leads to chemical shift non-equivalence (ΔΔδ), where specific protons (e.g., the imine proton) appear as separate, well-resolved signals in the ¹H NMR spectrum. researchgate.netfrontiersin.org The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess. researchgate.netnih.gov
Table 3: NMR-Based Enantiomeric Purity Determination
| Method | Reagent/Principle | Observable Effect in NMR |
| Chiral Derivatizing Agent (CDA) | Forms covalent diastereomeric derivatives. A common system uses 2-formylphenylboronic acid and enantiopure (S)- or (R)-BINOL. researchgate.net | Appearance of separate, baseline-resolved signals for specific protons (e.g., imino proton) for each diastereomer in the ¹H NMR spectrum. researchgate.net |
| Chiral Solvating Agent (CSA) | Forms non-covalent, rapidly equilibrating diastereomeric complexes. Enantiopure phosphoric acids or BINOL derivatives can be used. nih.govfrontiersin.org | Chemical shift differences (ΔΔδ) are observed for specific proton signals of the analyte, allowing for resolution of the enantiomers' signals. frontiersin.org |
Other Analytical Techniques
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound, with the molecular formula C₁₀H₁₂ClN, the theoretical elemental composition can be precisely calculated.
Table 4: Elemental Composition Data for C₁₀H₁₂ClN
| Element | Symbol | Atomic Mass (amu) | Theoretical % |
| Carbon | C | 12.011 | 66.12% |
| Hydrogen | H | 1.008 | 6.66% |
| Chlorine | Cl | 35.453 | 19.52% |
| Nitrogen | N | 14.007 | 7.71% |
Optical Rotation Measurement
Optical rotation is a physical property unique to chiral compounds. When plane-polarized light is passed through a solution of an enantiomerically pure substance, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α]D, is a standardized value measured at a specific temperature (usually 20 or 25 °C) and wavelength (the D-line of a sodium lamp, 589 nm), using a defined concentration and solvent. The (S)-enantiomer and (R)-enantiomer of a compound will rotate light by the exact same magnitude but in opposite directions. Measuring the optical rotation provides a confirmation of the compound's chirality and can be used to assess its enantiomeric purity if the specific rotation of the pure enantiomer is known.
Table 5: Optical Rotation Data
| Parameter | Symbol | Description |
| Specific Rotation | [α]D | The standardized measure of optical rotation for a chiral compound. |
| Concentration | c | The concentration of the sample solution, typically in g/100 mL. |
| Solvent | - | The solvent used to dissolve the sample (e.g., Chloroform (B151607), Methanol). |
| Temperature | T | The temperature at which the measurement is made (e.g., 25 °C). |
| Wavelength | λ | The wavelength of the light used, typically the sodium D-line (589 nm). |
Melting Point Determination (for characterization of intermediates/derivatives)
In the synthesis of chiral amines such as this compound, the characterization of solid intermediates and derivatives through melting point analysis is a critical step for confirming identity, purity, and facilitating isolation. While the final amine product is often an oil, its precursors and certain derivatives can be crystalline solids with distinct melting points. The determination of these melting points provides a straightforward and effective method for quality control during the synthetic process.
Another common method for the characterization of primary and secondary amines is their conversion to acetamide (B32628) derivatives. These derivatives are typically stable, crystalline solids with sharp melting points. The reaction of this compound with an acetylating agent would yield N-((S)-1-(2-chlorophenyl)but-3-en-1-yl)acetamide. The melting point of this derivative would serve as a valuable data point for the confirmation of the structure and purity of the parent amine.
Furthermore, the synthesis of the target amine may proceed through various precursor molecules which themselves are solids. For example, a related ketone, 4-(4-chlorophenyl)-3-buten-2-one, is a solid with a reported melting point of 58-62 °C sigmaaldrich.com. While this is a positional and functional isomer of a potential precursor, it highlights that intermediates in related synthetic pathways are often crystalline solids. The characterization of any such solid starting materials or intermediates by their melting points is a fundamental component of synthetic chemistry.
The following table summarizes the expected solid intermediates and derivatives of this compound that would be characterized by their melting points, along with a related example.
| Compound Name | Expected Physical State | Role in Characterization |
| tert-Butyl (S)-(1-(2-chlorophenyl)but-3-en-1-yl)carbamate | Solid | Key intermediate, melting point used to assess purity and identity. |
| N-((S)-1-(2-Chlorophenyl)but-3-en-1-yl)acetamide | Solid | Derivative for characterization, melting point confirms structure of the parent amine. |
| 4-(4-Chlorophenyl)-3-buten-2-one | Solid | Example of a related solid precursor with a known melting point of 58-62 °C. sigmaaldrich.com |
The precise melting points for the direct intermediates and derivatives of this compound would be determined experimentally in a laboratory setting and reported in primary scientific literature describing its synthesis.
Computational and Theoretical Studies on S 1 2 Chlorophenyl but 3 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine reaction pathways and molecular stability.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to elucidate the mechanisms of various chemical reactions. researchgate.netnih.govmdpi.com For a compound like (S)-1-(2-chlorophenyl)but-3-en-1-amine, DFT calculations can be instrumental in studying its synthesis and potential metabolic pathways.
For instance, in the asymmetric synthesis of chiral amines, DFT can be used to model the transition states of the key bond-forming steps. By calculating the activation energies for different pathways, researchers can predict the stereochemical outcome of a reaction and optimize conditions to favor the desired (S)-enantiomer. Theoretical investigations on similar compounds, such as chalcones, have demonstrated the utility of DFT in understanding their reactivity and electronic properties. mdpi.com DFT calculations can provide insights into the thermodynamic parameters of a reaction, including enthalpy, entropy, and Gibbs free energy, which are crucial for determining reaction feasibility and spontaneity. researchgate.net
A hypothetical DFT study on the allylation step in the synthesis of this compound could involve the parameters outlined in the table below.
| Computational Parameter | Description | Typical Software |
| Functional | Approximates the exchange-correlation energy. Common choices include B3LYP or M06-2X. nih.gov | Gaussian, ORCA |
| Basis Set | A set of functions used to build the molecular orbitals. 6-31G(d,p) or larger sets are common. nih.gov | Gaussian, ORCA |
| Solvation Model | Accounts for the effect of the solvent on the reaction. The Polarizable Continuum Model (PCM) is frequently used. | Gaussian, ORCA |
| Transition State Search | Algorithms like the Berny optimization are used to locate the saddle point on the potential energy surface. | Gaussian, ORCA |
Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For this compound, understanding its conformational landscape is a prerequisite for meaningful molecular modeling and docking studies.
Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, can be used to explore the potential energy surface of the molecule. nih.gov By rotating the single bonds, a series of conformers can be generated, and their relative energies calculated using quantum mechanics or molecular mechanics. This analysis would reveal the preferred spatial arrangement of the 2-chlorophenyl group, the amine, and the butenyl chain. The presence of the ortho-chloro substituent likely imposes significant steric constraints, influencing the rotational barrier around the phenyl-carbon bond.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. mdpi.comacs.org
Ligand-Target Interaction Prediction
Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a specific biological target. This process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the interaction energy. The (S)-configuration at the chiral center is a critical determinant of its binding specificity. vulcanchem.com
Docking studies on structurally related compounds containing a chlorophenyl moiety have revealed the importance of halogen bonding and hydrophobic interactions in ligand binding. mdpi.com For this compound, key interactions could include:
Hydrogen bonding: The primary amine group can act as a hydrogen bond donor.
π-π stacking: The chlorophenyl ring can engage in stacking interactions with aromatic residues in the binding pocket.
Hydrophobic interactions: The butenyl chain and the phenyl ring can form favorable contacts with nonpolar regions of the target.
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
A typical output from a docking study is summarized in the table below.
| Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Affinity |
| Hydrogen Bond | Asp, Glu, Ser, Thr | High |
| π-π Stacking | Phe, Tyr, Trp, His | Medium |
| Hydrophobic | Ala, Val, Leu, Ile | Medium |
| Halogen Bond | Carbonyl oxygen, backbone amide | Low to Medium |
Pharmacophore Modeling
A pharmacophore is an abstract description of the molecular features that are essential for biological activity. Pharmacophore modeling can be either ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-target complex. nih.gov
For this compound, a pharmacophore model could be developed to identify other molecules with a similar potential for biological activity. This model would typically consist of features such as a hydrogen bond donor (the amine), a hydrophobic aromatic ring (the chlorophenyl group), and a hydrophobic aliphatic region (the butenyl chain), all arranged in a specific three-dimensional geometry. Such models are valuable tools in virtual screening campaigns to discover novel lead compounds. nih.gov
Mechanistic Investigations
Computational studies are invaluable for probing the detailed mechanisms of chemical and biological processes at the atomic level. nih.govnih.gov For this compound, mechanistic investigations could focus on its interaction with metabolic enzymes or its mode of action at a receptor level.
For example, if this compound were found to be a substrate for a cytochrome P450 enzyme, DFT calculations could be used to model the reaction mechanism of its oxidation. This would involve identifying the key intermediates and transition states in the catalytic cycle, providing a detailed picture of how the molecule is metabolized.
Similarly, if the compound acts as an antagonist at a G-protein coupled receptor (GPCR), molecular dynamics (MD) simulations could be employed to study the conformational changes in the receptor upon ligand binding. nih.gov These simulations can reveal the allosteric pathways through which the binding event at the orthosteric site is transmitted to the intracellular signaling machinery.
Reaction Pathway Elucidation
The synthesis of chiral amines, including this compound, often involves complex reaction mechanisms with multiple potential pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these pathways by mapping the potential energy surface of the reaction.
Theoretical studies on similar systems, such as the synthesis of substituted allylic amines, have demonstrated the power of these methods. semanticscholar.orgorganic-chemistry.org For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from the reaction of 3-pyrroline-2-one (B142641) and an aliphatic amine, DFT calculations were used to propose a detailed reaction mechanism. These calculations showed that the main product is formed through the pathway with the lowest activation energy barrier (ΔG‡), and that kinetic selectivity is more significant than thermodynamic selectivity.
In the context of this compound, a hypothetical reaction pathway for its formation could be investigated. For example, the reaction of 2-chlorobenzaldehyde (B119727) with a suitable nitrogen source and an allylating agent. Computational analysis would involve identifying all possible intermediates and transition states, and calculating their relative energies. This would allow for the determination of the most likely reaction pathway.
Table 1: Hypothetical Calculated Relative Free Energies for a Proposed Synthesis of this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (2-chlorobenzaldehyde + amine + allylating agent) | 0.0 |
| Intermediate 1 | +5.2 |
| Transition State 1 | +18.5 |
| Intermediate 2 | -2.1 |
| Transition State 2 | +22.0 |
| Product (this compound) | -15.8 |
Transition State Analysis
The transition state is a critical point on the reaction coordinate that determines the rate and stereochemical outcome of a reaction. Detailed analysis of the transition state structure provides invaluable insights into the factors controlling the reaction.
For chiral molecules like this compound, understanding the transition state leading to the preferential formation of the (S)-enantiomer is crucial. Computational modeling can reveal the non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the transition state leading to the major enantiomer over the one leading to the minor (R)-enantiomer. Studies on asymmetric reactions have shown that the stereochemical outcome is often dictated by subtle differences in the energies of diastereomeric transition states. nih.gov
In a hypothetical enantioselective synthesis of this compound using a chiral catalyst, computational analysis of the two possible transition states (pro-S and pro-R) would be performed.
Table 2: Hypothetical Transition State Analysis for the Enantioselective Synthesis of this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) | Key Interacting Residue (Catalyst) |
| Pro-S | -1234.56789 | 0.0 | Phenylglycine |
| Pro-R | -1234.56543 | 1.54 | Phenylglycine |
The lower calculated energy for the pro-S transition state would explain the observed enantioselectivity of the reaction, with the small energy difference corresponding to a significant enantiomeric excess.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining which bonds are broken or formed in the rate-determining step. princeton.edulibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same position.
In the context of the synthesis or reactions of this compound, KIE studies could provide crucial mechanistic details. For example, if a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected when that hydrogen is replaced by deuterium. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom in the transition state. wikipedia.org For instance, a change from sp3 to sp2 hybridization at a carbon atom typically results in a normal secondary KIE (kH/kD > 1). wikipedia.org
A hypothetical study could investigate the KIE for a reaction involving the amine group of this compound.
Table 3: Hypothetical Kinetic Isotope Effects for a Reaction of this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Isotopic Substitution | Experimental kH/kD | Calculated kH/kD | Mechanistic Implication |
| N-H vs. N-D | 4.5 | 4.2 | N-H bond cleavage in the rate-determining step |
| α-C-H vs. α-C-D | 1.15 | 1.12 | Change in hybridization from sp3 to sp2 at the α-carbon in the transition state |
These hypothetical results would strongly support a mechanism where the N-H bond is broken in the rate-limiting step and the α-carbon undergoes a change in its geometry.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activity.
For a compound like this compound, which could be a lead compound in a drug discovery project, QSAR studies would be invaluable for designing more potent analogs. A QSAR model is built using a training set of compounds with known activities and then validated using a test set.
A hypothetical QSAR study could be performed on a series of analogs of this compound with varying substituents on the phenyl ring.
Table 4: Hypothetical QSAR Model for Analogs of this compound This table is for illustrative purposes and does not represent published experimental or computational data.
| Descriptor | Coefficient | Standard Error | p-value |
| ClogP (lipophilicity) | +0.54 | 0.12 | <0.001 |
| Dipole Moment | -0.21 | 0.08 | 0.015 |
| LUMO Energy | -0.87 | 0.25 | <0.001 |
| Model Statistics | Value | ||
| R² | 0.85 | ||
| Q² (cross-validated R²) | 0.78 |
This hypothetical QSAR model would suggest that increasing the lipophilicity (ClogP) and decreasing the LUMO energy (making the molecule a better electron acceptor) would lead to higher biological activity, while a larger dipole moment is detrimental. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies
The efficient and stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and bioactive natural products. nih.govacs.org While established methods exist, future research will likely focus on developing more sustainable, efficient, and versatile strategies for synthesizing (S)-1-(2-Chlorophenyl)but-3-en-1-amine and its analogs.
Organocatalysis has emerged as a powerful, metal-free approach for asymmetric synthesis. eurekaselect.comnih.gov Future work could explore novel chiral Brønsted acids, hydrogen-bond donors (like squaramides or thioureas), or chiral amine catalysts to facilitate the enantioselective allylation of imines derived from 2-chlorobenzaldehyde (B119727). beilstein-journals.orgacs.orgalfachemic.com These methods offer the advantages of being environmentally benign and avoiding toxic heavy metals. beilstein-journals.org
Transition metal catalysis remains a highly effective strategy, and the development of new chiral ligands and metal complexes is a continuous pursuit. nih.govacs.org Research could focus on iridium, rhodium, or copper complexes with novel phosphine (B1218219), N-heterocyclic carbene (NHC), or C,N-based ligands to improve the efficiency and enantioselectivity of asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral imine. nih.govacs.orgdntb.gov.ua Multicomponent reactions, where three or more reactants are combined in a single step, represent a highly atom-economical approach. acs.orgrsc.orguni-pannon.hu Future methodologies could focus on one-pot procedures combining 2-chlorobenzaldehyde, an amine source, and an allylating agent (such as an allylsilane or allylborane) with a chiral catalyst to directly generate the target molecule. acs.orgorganic-chemistry.org
Furthermore, biocatalysis offers a green and highly selective alternative. nih.gov The engineering of enzymes, such as transaminases or amine dehydrogenases, through directed evolution or computational redesign could yield biocatalysts capable of producing this compound with near-perfect enantioselectivity under mild, aqueous conditions. nih.govopenaccessgovernment.orgresearchgate.net The direct conversion of alcohols to chiral amines using enzyme cascades is a particularly promising green strategy for the future. openaccessgovernment.org
| Synthetic Approach | Potential Future Development | Key Advantages |
| Organocatalysis | Novel chiral Brønsted acids and hydrogen-bond donor catalysts. nih.govbeilstein-journals.org | Metal-free, environmentally benign, high enantioselectivity. |
| Transition Metal Catalysis | New chiral ligands (e.g., P-stereogenic phosphines, NHCs) for Ir, Rh, Cu. nih.govacs.org | High turnover numbers, broad substrate scope, excellent stereocontrol. |
| Multicomponent Reactions | One-pot catalytic enantioselective synthesis from aldehyde, amine, and allylating agent. acs.orgrsc.org | High atom economy, operational simplicity, rapid library generation. |
| Biocatalysis | Engineered transaminases and amine dehydrogenases for enhanced substrate scope and stability. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, sustainable. |
Exploration of New Chemical Transformations
The structural motifs within this compound—the primary amine and the terminal alkene—are ripe for further chemical exploration. These functional groups serve as handles for constructing more complex and potentially bioactive molecules.
The terminal double bond is a versatile functional group for various transformations. Future research could utilize olefin metathesis, particularly ring-closing metathesis, to synthesize novel chiral nitrogen-containing heterocycles like substituted pyrrolidines or piperidines, which are common cores in alkaloid natural products. beilstein-journals.org Other potential transformations of the alkene include hydroboration-oxidation to form amino alcohols, epoxidation, or dihydroxylation to introduce new stereocenters, and palladium-catalyzed cross-coupling reactions to append other molecular fragments. acs.org
The primary amine can be readily derivatized to explore structure-activity relationships. Acylation, sulfonylation, or reductive amination can be used to introduce a wide array of substituents. nih.govnih.gov Moreover, the amine can act as a nucleophile in conjugate addition reactions, for instance, with α,β-unsaturated esters, to create new carbon-nitrogen bonds and generate valuable tertiary amine building blocks. rsc.org These derivatizations are crucial for building libraries of related compounds for biological screening. researchgate.net
| Functional Group | Potential Transformation | Resulting Structure/Application |
| Terminal Alkene | Ring-Closing Metathesis beilstein-journals.org | Chiral N-heterocycles (pyrrolidines, piperidines) |
| Hydroformylation / Hydroaminomethylation | Functionalized amino aldehydes / diamines | |
| Epoxidation / Dihydroxylation | Chiral amino diols and epoxides | |
| Primary Amine | Conjugate Addition rsc.org | Complex tertiary amines with multiple stereocenters |
| Derivatization (Acylation, etc.) nih.gov | Amides, sulfonamides for SAR studies | |
| Reductive Amination | Secondary and tertiary amine derivatives | |
| Cuprate-based Rearrangement nih.gov | Functionalized acyclic homoallylic sulfonamides |
Design and Synthesis of Advanced Derivatives with Tuned Bioactivity
A primary future direction for this compound is its use as a template for the rational design and synthesis of advanced derivatives with tailored biological activities. eurekaselect.com By systematically modifying its structure, researchers can fine-tune its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
Key areas for modification include the 2-chlorophenyl ring and the butenyl side chain. Structure-activity relationship (SAR) studies could explore the effect of altering the position (ortho, meta, para) and the nature of the halogen substituent (e.g., F, Br, I) on the aromatic ring. Introducing other electron-donating or electron-withdrawing groups could also profoundly impact bioactivity. researchgate.netmdpi.com
Modifications to the side chain are equally important. Saturation of the double bond would yield the corresponding (S)-1-(2-Chlorophenyl)butan-1-amine, allowing assessment of the alkene's role in target binding. Isomerization to internal alkenes or transformation into the corresponding alkyne, (S)-1-(2-chlorophenyl)but-3-yn-1-amine, would alter the geometry and electronic properties of the side chain. uni.lu
| Modification Site | Proposed Derivative | Potential Impact on Bioactivity |
| Aromatic Ring | (S)-1-(4-Chlorophenyl)but-3-en-1-amine | Altered electronic and steric profile, potentially changing target affinity. |
| (S)-1-(2,4-Dichlorophenyl)but-3-en-1-amine | Increased lipophilicity, potential for enhanced binding or altered metabolism. | |
| (S)-1-(2-Fluorophenyl)but-3-en-1-amine | Introduction of a hydrogen bond acceptor, potential for new receptor interactions. researchgate.net | |
| Side Chain | (S)-1-(2-Chlorophenyl)butan-1-amine | Increased flexibility, removal of alkene reactivity. |
| (S)-1-(2-Chlorophenyl)but-3-yn-1-amine uni.lu | Rigidified conformation, altered electronic character. | |
| (S)-4-(2-Chlorophenyl)-4-aminobutan-1-ol | Increased polarity, potential for new hydrogen bonding interactions. |
Integration of Computational and Experimental Approaches in Research
The synergy between computational modeling and experimental work is poised to accelerate research on this compound. In silico methods can provide deep mechanistic insights, guide experimental design, and predict the properties of novel derivatives, thereby saving time and resources.
Computational studies can elucidate the transition states of catalytic reactions, helping to explain the origins of enantioselectivity. acs.org For example, DFT calculations can model the noncovalent interactions, such as hydrogen bonding or π-stacking, between a substrate, a catalyst, and a reagent, which is crucial for designing more effective catalysts. acs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling will be a vital tool for designing new derivatives. nih.govmdpi.com By developing models that correlate structural features with biological activity, researchers can prioritize the synthesis of the most promising compounds. The use of advanced topological descriptors that account for chirality is essential for creating predictive QSAR models for enantiomerically pure compounds. nih.gov Molecular docking studies can predict how newly designed derivatives will bind to specific biological targets, such as enzymes or receptors, providing a rational basis for structural modifications. openaccessgovernment.orgmdpi.com
Potential for Applications in Emerging Fields
Beyond its immediate use as a synthetic building block, this compound and its derivatives have the potential to contribute to several emerging scientific fields.
In Chemical Biology , this scaffold can be used to synthesize probes for studying biological pathways. For example, attaching a fluorophore or a biotin (B1667282) tag to the amine or alkene could allow for the visualization and identification of cellular targets. The homoallylic amine motif is a key precursor for synthesizing complex natural products and their analogs, which are invaluable tools in chemical biology. researchgate.netnih.gov
In Materials Science , the incorporation of chiral molecules into polymers or onto surfaces can lead to materials with unique chiroptical properties. Chiral amines can influence the helical structure of polymers or serve as components in chiral metal-organic frameworks (MOFs). There is also growing interest in using chiral molecules for developing molecular switches and sensors. nih.gov
Finally, in the context of Green Chemistry , the development of catalytic, atom-economical, and enantioselective routes to this compound serves as a model for sustainable chemical manufacturing. openaccessgovernment.orgnih.gov Future research focusing on biocatalytic routes or syntheses that utilize renewable starting materials will be at the forefront of this field. openaccessgovernment.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
